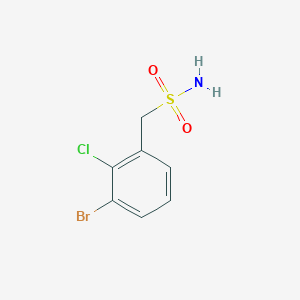
(3-Bromo-2-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of bromine, chlorine, and a methanesulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chlorophenyl)methanesulfonamide typically involves the reaction of 3-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-chloroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(3-Bromo-2-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-3-chlorophenyl)methanesulfonamide
- (4-Bromo-2-chlorophenyl)methanesulfonamide
- (3-Bromo-4-chlorophenyl)methanesulfonamide
Uniqueness
(3-Bromo-2-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the 3 and 2 positions, respectively, provides distinct properties compared to other isomers.
Propriétés
Formule moléculaire |
C7H7BrClNO2S |
|---|---|
Poids moléculaire |
284.56 g/mol |
Nom IUPAC |
(3-bromo-2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Clé InChI |
GQHOEGHHNKGTJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Cl)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
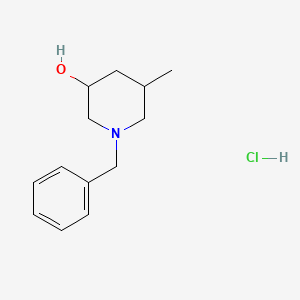

![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)
![6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13241616.png)
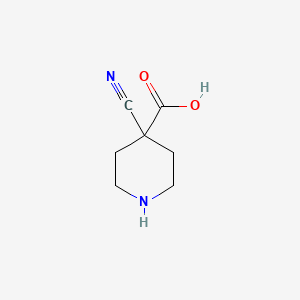

![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)
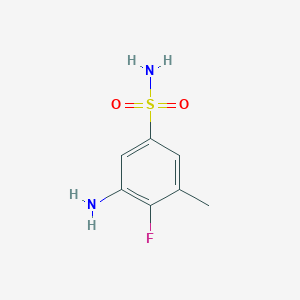
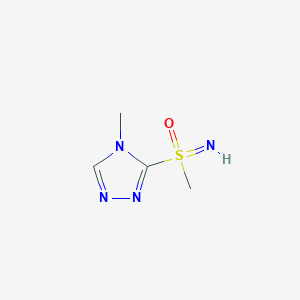
![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
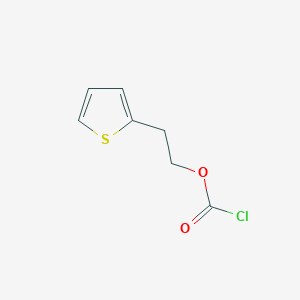
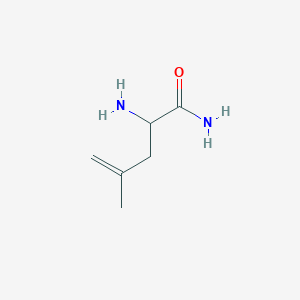
![1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)
